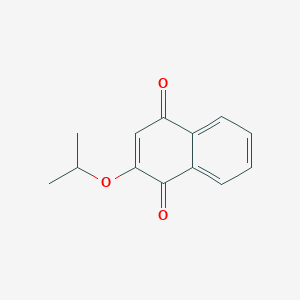

1,4-Naphthalenedione, 2-(1-methylethoxy)-

Description

Significance of the 1,4-Naphthoquinone (B94277) Scaffold in Chemical Biology and Medicinal Chemistry

The 1,4-naphthoquinone core is a fundamental structural motif found in numerous natural and synthetic compounds exhibiting a vast spectrum of biological activities. nih.govresearchgate.net Its significance is rooted in its versatile chemical reactivity, particularly its ability to undergo redox cycling and participate in Michael addition reactions. nih.govmdpi.com This reactivity allows 1,4-naphthoquinone derivatives to interact with a wide array of biological macromolecules, including enzymes and DNA. nih.govnih.gov

Natural products containing this scaffold, such as the K vitamins, lawsone (from the henna plant), lapachol, and juglone, underscore its biological relevance. redalyc.orgrsc.orgwikipedia.org The pharmacological properties attributed to this class of compounds are extensive and include:

Anticancer Activity: Many 1,4-naphthoquinone derivatives exhibit potent cytotoxicity against various cancer cell lines. mdpi.comnih.govnih.gov Their mechanisms of action often involve the generation of reactive oxygen species (ROS), inhibition of critical enzymes like topoisomerases, and induction of apoptosis. nih.govmdpi.com Several clinically used anticancer drugs, including doxorubicin (B1662922) and mitoxantrone, contain a quinone moiety that is central to their therapeutic effect. mdpi.comnih.gov

Antimicrobial Properties: The scaffold is associated with significant antibacterial, antifungal, and antiviral effects. nih.govredalyc.org

Anti-inflammatory and Antiparasitic Effects: Derivatives have been shown to possess anti-inflammatory and potent antiparasitic activities, including antimalarial and antiprotozoal actions. nih.govnih.gov

The planar structure of the naphthoquinone ring also allows it to function as a DNA-intercalating agent, further contributing to its biological effects. nih.gov The synthetic accessibility and the ease with which the core can be functionalized at various positions have made the 1,4-naphthoquinone scaffold a cornerstone in drug discovery and development. nih.govmdpi.com

Overview of 2-Alkoxy-1,4-Naphthalenedione Derivatives

Among the myriad of synthetic modifications to the 1,4-naphthoquinone structure, the introduction of an alkoxy group at the C2 position has garnered considerable attention. These 2-alkoxy derivatives are typically synthesized through the O-alkylation of lawsone (2-hydroxy-1,4-naphthoquinone) or via nucleophilic substitution of a suitable leaving group, such as a halogen, at the C2 position. nih.govresearchgate.net

The addition of an alkoxy substituent significantly modulates the physicochemical properties of the parent naphthoquinone, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, influence the compound's biological activity. Research has demonstrated that 2-alkoxy-1,4-naphthalenediones possess a range of pharmacological activities, with some derivatives showing promise as anti-inflammatory, antiplatelet, and antiallergic agents. nih.govjst.go.jp

Structure-activity relationship (SAR) studies on this subclass have revealed that the nature of the alkyl chain can have a profound impact on efficacy and selectivity. For instance, studies comparing different chain lengths have shown variations in cytotoxic and anti-inflammatory potential.

Below is a data table summarizing the reported biological activities for a selection of 2-alkoxy-1,4-naphthoquinone derivatives.

| Compound | Reported Biological Activity | Key Finding |

|---|---|---|

| 2-Propoxy-1,4-naphthoquinone | Anti-inflammatory, Antiplatelet | Exhibited potent inhibitory effect on neutrophil superoxide (B77818) anion formation. nih.gov |

| 2-Butoxy-1,4-naphthoquinone | Anti-inflammatory, Antiplatelet | Showed a potent inhibitory effect on neutrophil superoxide anion formation, similar to the propoxy derivative. nih.gov |

| 2-Pentoxy-1,4-naphthoquinone | Anticancer (Cytotoxic) | Demonstrated high cytotoxicity against IGROV-1 (ovarian) and SK-MEL-28 (melanoma) cancer cell lines. nih.gov |

| 2-Methoxy-1,4-naphthoquinone (B1202248) | Antimicrobial | Isolated from natural sources and identified as having antimicrobial properties. nih.gov |

Rationale for Research Focus on 1,4-Naphthalenedione, 2-(1-Methylethoxy)-

The specific focus on 1,4-Naphthalenedione, 2-(1-methylethoxy)- (2-isopropoxy-1,4-naphthoquinone) is driven by a systematic approach to understanding the structure-activity relationships within the 2-alkoxy-1,4-naphthalenedione series. While studies have investigated straight-chain alkoxy groups (e.g., methoxy, propoxy, butoxy, pentoxy), the introduction of a branched alkyl chain like the isopropoxy group provides a means to explore the influence of steric hindrance near the quinone ring. nih.govnih.gov

The rationale for this research focus can be summarized as follows:

Exploring Steric Effects: The bulky isopropyl group, compared to a linear propyl group, can alter the molecule's interaction with biological targets. This steric hindrance may lead to enhanced selectivity for certain enzymes or receptors, or it could potentially modify the compound's metabolic stability.

Modulating Physicochemical Properties: The branching of the alkyl chain affects the molecule's lipophilicity and conformational flexibility, which are critical parameters for its pharmacokinetic profile, including absorption and distribution.

Comparative Bioactivity Studies: Investigating the isopropoxy derivative allows for direct comparison with its straight-chain analog, 2-propoxy-1,4-naphthoquinone, which has already shown significant anti-inflammatory activity. nih.gov Such a comparison can elucidate the importance of the substituent's shape and size for a specific biological outcome, thereby refining the design of future therapeutic agents based on the 1,4-naphthoquinone scaffold.

By synthesizing and evaluating 1,4-Naphthalenedione, 2-(1-methylethoxy)-, researchers aim to build a more comprehensive understanding of how subtle structural modifications to the 2-alkoxy substituent can fine-tune the pharmacological profile of this important class of compounds.

Structure

3D Structure

Properties

CAS No. |

53626-49-6 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-propan-2-yloxynaphthalene-1,4-dione |

InChI |

InChI=1S/C13H12O3/c1-8(2)16-12-7-11(14)9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |

InChI Key |

UPLMJIUMVHVVAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1,4 Naphthalenedione, 2 1 Methylethoxy

Nucleophilic Addition Reactions Involving the Quinone Ring

The quinone ring of 1,4-naphthalenedione, 2-(1-methylethoxy)- is an excellent Michael acceptor, making it susceptible to nucleophilic attack, primarily at the C3 position. The presence of the electron-donating 2-(1-methylethoxy) group activates the C3 position for such additions.

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon (C3) of the α,β-unsaturated carbonyl system of the quinone ring. This reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the hydroquinone (B1673460) adduct. This adduct can then be oxidized back to the quinone form.

Common nucleophiles that react with 2-alkoxy-1,4-naphthoquinones include thiols, amines, and carbanions. For instance, the reaction with thiols, such as N-acetyl-L-cysteine, proceeds via a thia-Michael addition. orgsyn.org Similarly, amines can undergo aza-Michael addition to the quinone ring. The reaction of 1,4-naphthoquinone (B94277) derivatives with primary amines typically leads to the formation of 2-amino-1,4-naphthoquinone derivatives. nih.gov

The reactivity of the quinone towards nucleophiles is influenced by the nature of the substituent at the C2 position. Electron-donating groups, like the isopropoxy group, generally facilitate nucleophilic attack at the C3 position.

Table 1: Nucleophilic Addition Reactions of Substituted 1,4-Naphthoquinones

| Nucleophile | Reaction Type | General Product | Key Mechanistic Feature |

|---|---|---|---|

| Thiols (R-SH) | Thia-Michael Addition | 3-Thio-1,4-naphthoquinone derivative | Formation of a C-S bond at the C3 position. |

| Amines (R-NH2) | Aza-Michael Addition | 3-Amino-1,4-naphthoquinone derivative | Formation of a C-N bond at the C3 position. |

| Enolates | Michael Addition | 3-Alkyl-1,4-naphthoquinone derivative | Formation of a C-C bond at the C3 position. |

Redox Chemistry of the 1,4-Naphthoquinone Moiety

The 1,4-naphthoquinone core of 2-(1-methylethoxy)-1,4-naphthalenedione is redox-active and can undergo reversible one- and two-electron reduction processes. This redox cycling is a fundamental aspect of its chemistry and biological activity.

The reduction of the quinone (Q) proceeds in two single-electron steps. The first step involves the formation of a semiquinone radical anion (Q•−). The second electron transfer leads to the formation of the hydroquinone dianion (Q2−), which upon protonation yields the hydroquinone (QH2). mdpi.com This process can be studied using techniques like cyclic voltammetry.

The redox potential of the naphthoquinone is influenced by the nature of its substituents. Electron-donating groups, such as the 2-(1-methylethoxy) group, are expected to lower the reduction potential, making the molecule easier to oxidize and harder to reduce compared to the unsubstituted 1,4-naphthoquinone. The electrochemical behavior of 2-hydroxy-1,4-naphthoquinone (B1674593) has been shown to involve two couples of anodic and cathodic peaks in cyclic voltammetry, corresponding to these redox transformations. jst.go.jpmdpi.com

The formation of the semiquinone radical is a key intermediate in many of the biological activities attributed to naphthoquinones, as it can participate in redox cycling and generate reactive oxygen species (ROS). scielo.org.co

Table 2: Redox States of the 1,4-Naphthoquinone Moiety

| Redox State | Description | General Structure |

|---|---|---|

| Quinone (Oxidized) | The fully oxidized state. | Q |

| Semiquinone (Radical Anion) | Formed by a one-electron reduction. | Q•− |

| Hydroquinone (Reduced) | Formed by a two-electron reduction and protonation. | QH2 |

Mechanisms of C-H Activation and Functionalization

While direct C-H activation of the naphthoquinone ring itself is challenging, functionalization of the quinone core can be achieved through various methods, often involving radical intermediates or oxidative coupling reactions. For 2-(1-methylethoxy)-1,4-naphthalenedione, the most likely site for such functionalization is the C3 position, which is activated by the adjacent alkoxy group.

One approach for the functionalization of 1,4-naphthoquinones is through oxidative coupling reactions. For instance, the copper-catalyzed oxidative addition of anilines to 1,4-naphthoquinone leads to the formation of N-aryl-2-amino-1,4-naphthoquinones. researchgate.netredalyc.org A similar reaction with 2-(1-methylethoxy)-1,4-naphthalenedione would be expected to yield the corresponding 3-amino derivative.

Radical-mediated reactions also provide a pathway for the functionalization of the naphthoquinone ring. The generation of aryl or alkyl radicals in the presence of the quinone can lead to the formation of C-C bonds at the activated positions of the quinone ring. ufba.br For example, the direct C-H functionalization of quinones with boronic acids can be achieved using a silver(I) nitrate catalyst with a persulfate co-oxidant, which is presumed to proceed through a nucleophilic radical addition mechanism. orgsyn.orgthieme-connect.com

The 2-(1-methylethoxy) group, being electron-donating, would direct these radical additions to the C3 position, leading to the formation of 3-substituted derivatives.

Stability and Reactivity Profiles in Organic Reactions

The stability and reactivity of 1,4-Naphthalenedione, 2-(1-methylethoxy)- are influenced by the interplay between the stable aromatic system and the reactive quinone moiety.

Thermal Stability: 1,4-Naphthoquinones are generally thermally stable compounds. ufba.br Studies on substituted 1,4-naphthoquinones have shown that they can withstand elevated temperatures, though the specific decomposition temperature will depend on the nature of the substituents. researchgate.net

Reactivity towards Acids and Bases: The quinone moiety is relatively stable to non-nucleophilic acids. However, strong bases can promote nucleophilic addition reactions, as discussed in section 3.1. The ether linkage of the 2-(1-methylethoxy) group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Photochemical Reactivity: Naphthoquinones are known to undergo photochemical reactions. For example, 1,4-naphthoquinone can undergo [2+2] photocycloadditions with alkenes and alkynes. mdpi.com It can also participate in photoacylation reactions with aldehydes. mdpi.com The presence of the 2-(1-methylethoxy) group may influence the course and efficiency of these photochemical transformations.

Design, Synthesis, and Evaluation of Novel Derivatives Based on the 1,4 Naphthalenedione, 2 1 Methylethoxy Scaffold

Strategic Modifications of the Isopropoxy Group for Enhanced Properties

The alkoxy group at the C2 position of the 1,4-naphthoquinone (B94277) ring is a key determinant of the molecule's biological activity. Researchers have synthesized a series of 2-alkoxy derivatives to investigate the impact of the chain length and branching of this substituent. For instance, studies have shown that variations in the alkoxy group can significantly influence the anti-inflammatory and antiplatelet activities of these compounds.

One study prepared a series of 2-alkoxy-1,4-naphthoquinone derivatives and found that 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone demonstrated a potent inhibitory effect on neutrophil superoxide (B77818) anion formation, suggesting their potential for further development as anti-inflammatory agents. nih.gov The synthesis of these derivatives often involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C2 position with the corresponding alkoxide.

A novel one-pot synthesis method has been developed for a library of 2-aryloxy-1,4-naphthoquinone derivatives starting from 2-bromo-1,4-naphthoquinone and various phenols. rsc.org This approach provides an efficient route to a diverse range of compounds with potential antimicrobial activities. rsc.org The reaction conditions, such as the choice of base and solvent, can be optimized to achieve good to excellent yields. rsc.org

Table 1: Examples of 2-Alkoxy-1,4-Naphthoquinone Derivatives and their Reported Activities

| Compound | R Group | Reported Biological Activity |

| 2-Propoxy-1,4-naphthoquinone | Propyl | Anti-inflammatory, Antiplatelet |

| 2-Butoxy-1,4-naphthoquinone | Butyl | Anti-inflammatory, Antiplatelet |

| 2-Phenoxy-1,4-naphthoquinone | Phenyl | Antifungal, Antibacterial |

Introduction of Additional Functionalities at the Naphthoquinone Core (e.g., C3, Fused Rings)

Further modification of the 1,4-naphthoquinone scaffold can be achieved by introducing substituents at other positions, particularly the C3 position, or by constructing fused ring systems. The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a common strategy for introducing a wide range of functionalities, including nitrogen, oxygen, and sulfur-containing groups, at both the C2 and C3 positions. nih.gov

For example, the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with amines, piperazines, or morpholines leads to the formation of new amino-naphthoquinone derivatives with potential biological activities. nih.gov The introduction of these groups can significantly alter the electronic properties and steric profile of the molecule, leading to changes in its interaction with biological targets.

The synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives can be achieved through various reactions, including the Mannich reaction and radical alkylation. nih.govnih.gov A series of 3-substituted-2-hydroxy-1,4-naphthoquinones were synthesized via the Mannich reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with selected amines and aldehydes, with some derivatives showing significant antimalarial activity. nih.gov

Another approach to modifying the naphthoquinone core is through the construction of fused heterocyclic rings. For instance, indole-fused naphthoquinone derivatives can be synthesized in a one-pot reaction, offering a route to structurally complex molecules with potential therapeutic applications. nih.gov

Hybrid Molecule Design Integrating the 1,4-Naphthalenedione, 2-(1-Methylethoxy)- Scaffold with Other Pharmacophores

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to develop novel compounds with improved efficacy and potentially new mechanisms of action. mdpi.comnih.gov The 1,4-naphthoquinone scaffold is considered a "privileged structure" and has been widely used as a template for the design of hybrid molecules with anticancer properties. mdpi.comnih.govresearchgate.net

One approach involves combining the 1,4-naphthoquinone moiety with other heterocyclic systems known for their biological activity. For example, a series of novel 1,4-naphthoquinone-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. researchgate.net Some of these hybrids displayed promising activity with low toxicity to normal cells. researchgate.net

Another strategy is to link the naphthoquinone scaffold to natural products. For instance, novel diosgenin-1,4-quinone hybrids have been synthesized and showed significant cytotoxicity against human cancer cell lines. researchgate.net The structure-activity relationship analysis revealed that the type of the 1,4-quinone moiety plays a crucial role in the observed activity. researchgate.net

Table 2: Examples of Hybrid Molecules Based on the 1,4-Naphthoquinone Scaffold

| Hybrid Molecule Type | Linked Pharmacophore | Potential Therapeutic Application |

| Naphthoquinone-triazole | 1,2,3-Triazole | Anticancer |

| Naphthoquinone-diosgenin | Diosgenin | Anticancer |

| Naphthoquinone-8-hydroxyquinoline | 8-Hydroxyquinoline | Anticancer |

Optimization of Synthetic Feasibility and Yield for Derivatization

The development of efficient and high-yielding synthetic routes is crucial for the practical application of novel 1,4-naphthoquinone derivatives. Researchers continuously seek to optimize reaction conditions to improve the feasibility and scalability of these syntheses.

Furthermore, the development of new catalytic systems can provide milder and more selective reaction conditions. For example, visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones has been developed as a simple and practical strategy for the synthesis of derivatives under redox-neutral conditions at room temperature. rsc.org

Computational and Theoretical Investigations of 1,4 Naphthalenedione, 2 1 Methylethoxy and Its Analogues

Quantum Chemical Studies and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For 1,4-naphthoquinone (B94277) derivatives, DFT calculations are used to determine optimized geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP) maps. These calculations help in understanding the intrinsic reactivity of the molecule.

For instance, DFT has been applied to various 1,4-naphthoquinone derivatives to analyze their electronic structure characteristics in relation to their cytotoxic activities. mdpi.com The electronic properties of such compounds are crucial as their biological activity is often linked to their redox behavior and ability to generate reactive oxygen species. researchgate.net The introduction of different functional groups, such as the 2-(1-methylethoxy) group, can significantly influence the electronic distribution within the naphthoquinone scaffold, thereby modulating its biological activity. mdpi.com

Table 1: Representative Quantum Chemical Descriptors for 1,4-Naphthoquinone Analogues

| Descriptor | Value Range for Analogues | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 to -3.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 to 4.0 D | Influences solubility and intermolecular interactions |

Note: The data in this table is representative of values found for various 1,4-naphthoquinone derivatives and is intended to be illustrative.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as 1,4-naphthoquinone derivatives, to the active site of a target protein.

Numerous studies have employed molecular docking to investigate the interactions of 1,4-naphthoquinone analogues with various protein targets implicated in diseases like cancer and parasitic infections. mdpi.comresearchgate.netmdpi.com For example, derivatives have been docked into the active sites of enzymes like neuraminidase, BCL-2 protein, and various kinases to rationalize their inhibitory activities. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy, often expressed as a docking score, provides an estimate of the binding affinity. mdpi.com

Table 2: Example of Molecular Docking Results for a 1,4-Naphthoquinone Analogue with a Target Protein

| Target Protein | Ligand (Analogue) | Docking Score (kcal/mol) | Key Interacting Residues |

| BCL-2 | 2-chloro-3-(3′-azido-3′-deoxythymidine)-1,4-naphtoquinone | -8.5 | GLY104, TYR67 |

| Neuraminidase (H5N1) | Dimeric 2-hydroxy-1,4-naphthoquinone (B1674593) derivative | Not specified | Interacts with both open and closed conformations of loop 150 |

| Topo-II | 1,4-naphthoquinone-benzoic acid hybrid | Not specified | Interacts with the ATP-binding domain |

Note: The data in this table is compiled from studies on various 1,4-naphthoquinone derivatives and is for illustrative purposes. mdpi.comresearchgate.netnih.gov

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its protein target over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to observe any conformational changes in the protein or ligand upon binding.

For 1,4-naphthoquinone analogues, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding stability. nih.govnih.gov These simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often calculated to assess the stability of the complex.

In Silico Prediction of Reactivity, Selectivity, and Interaction Potentials

In silico methods are extensively used to predict the reactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity.

For 1,4-naphthoquinone derivatives, QSAR studies have been conducted to predict their activity against various targets, including cancer cells and protozoa. nih.gov These models can identify key molecular descriptors that correlate with activity, such as hydrophobicity, electronic properties, and steric parameters. Such insights are valuable for designing new analogues with improved potency and selectivity. In silico ADMET prediction is also crucial for evaluating the drug-likeness of these compounds, ensuring they have favorable properties for oral administration and low toxicity. nih.govresearchgate.net

Network Pharmacology and Virtual Screening Applications for Target Identification

Network pharmacology is an emerging approach that aims to understand the effects of drugs on a systems level by analyzing the interactions between drugs, targets, and diseases. For compounds like 1,4-naphthoquinone derivatives, which may act on multiple targets, network pharmacology can help to elucidate their mechanisms of action and identify potential new therapeutic applications. nih.gov

Virtual screening involves the computational screening of large libraries of compounds against a specific protein target to identify potential hits. This approach has been used to discover novel 1,4-naphthoquinone-based inhibitors for various targets. researchgate.net By combining network pharmacology and virtual screening, researchers can identify the most promising targets for a given compound and then screen for analogues with optimized activity against those targets. nih.gov

Future Perspectives and Advanced Research Methodologies for 1,4 Naphthalenedione, 2 1 Methylethoxy Chemistry

Development of Advanced Chemoinformatic Tools for Naphthoquinone Research

Chemoinformatics has become an indispensable tool in chemical research, enabling the analysis and visualization of complex chemical data. For naphthoquinone research, these tools are pivotal for predicting physicochemical properties, biological activities, and potential toxicological effects, thereby accelerating the discovery of new derivatives with enhanced properties. nih.gov

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations are routinely used to investigate the interactions between naphthoquinone derivatives and biological targets. nih.govresearchgate.net For instance, molecular docking can predict the binding affinities and modalities of compounds like 1,4-Naphthalenedione, 2-(1-methylethoxy)- with specific proteins, such as EGFR tyrosine kinase or topoisomerase II, which are common targets for anticancer drugs. researchgate.netnih.gov

The development of more sophisticated algorithms and software allows for more accurate predictions. In silico tools are also employed to predict drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for the successful development of therapeutic agents. nih.govmdpi.com Open-source platforms and toolkits are central to this advancement, providing a versatile environment for a wide array of chemoinformatic tasks.

Table 1: Chemoinformatic Tools and Applications in Naphthoquinone Research

| Tool/Technique | Application | Key Findings/Purpose |

|---|---|---|

| Molecular Docking | Prediction of ligand-protein binding | Elucidates binding modes and interactions with targets like EGFR Tyrosine Kinase. nih.gov |

| Molecular Dynamics (MD) Simulation | Analysis of molecular motion and stability | Predicts the dynamics of biological systems and determines structural conformations of ligand-protein complexes. researchgate.net |

| Density Functional Theory (DFT) | Calculation of electronic structure | Scrutinizes physicochemical properties and global chemical descriptors. nih.gov |

| PASS Prediction | In silico bioactivity screening | Assesses potential biological activities and toxicological effects of novel derivatives. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Modeling of chemical-biological relationships | Correlates the chemical structure of naphthoquinones with their biological activity. nih.gov |

| Software Suites (e.g., RDKit, Chimera, DataWarrior) | Data analysis and visualization | Facilitates molecule drawing, descriptor calculation, and interactive data analysis. nih.govresearchgate.netparssilico.com |

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

The precise structural characterization and elucidation of reaction mechanisms are fundamental to the study of 1,4-Naphthalenedione, 2-(1-methylethoxy)- and its analogues. Advanced spectroscopic techniques provide the necessary detail to confirm the identity of newly synthesized compounds and to understand their chemical behavior.

Standard methods include Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. acs.org However, for more complex, architecturally intricate naphthoquinone derivatives, more advanced techniques are required. High-field NMR magnets and cryogenic probes, coupled with two-dimensional pulse sequences like COSY, HSQC, HMBC, and ROESY, are essential for unambiguously assigning the structure and stereochemistry of complex molecules. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS), such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), allows for the precise determination of molecular formulas. mdpi.com Furthermore, emerging techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) are showing promise for distinguishing between structurally similar naphthoquinone isomers, which can be challenging with conventional spectroscopy. science.gov These methods are critical for confirming the products of innovative synthetic strategies and for studying the intermediates and mechanisms of their biological actions.

Table 2: Advanced Spectroscopic Techniques in Naphthoquinone Analysis

| Technique | Purpose | Information Obtained |

|---|---|---|

| 2D NMR (COSY, HMBC, ROESY) | Detailed Structure Elucidation | Connectivity between atoms, relative configuration, and conformation of complex derivatives. mdpi.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Unambiguous molecular formula assignment. mdpi.com |

| FT-IR Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., carbonyls, hydroxyls). acs.org |

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Structural Identification | Distinctive spectral fingerprints for identifying different naphthoquinone derivatives. science.gov |

| Cyclic Voltammetry | Redox Potential Measurement | Determination of the electrochemical properties and redox behavior of naphthoquinones. nih.gov |

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of 1,4-Naphthalenedione, 2-(1-methylethoxy)-, it is crucial to move beyond single-target interactions and adopt a systems-level perspective. The integration of "omics" data—genomics, proteomics, and metabolomics—provides a holistic view of the cellular and organismal response to a chemical compound. This approach, often termed systems toxicology, aims to understand the broader biological perturbations caused by a substance. researchgate.net

By profiling changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with a naphthoquinone derivative, researchers can identify affected biological pathways and networks. This can reveal novel mechanisms of action and potential off-target effects that would be missed by traditional assays.

Publicly accessible knowledge bases, such as the Chemical Effects in Biological Systems (CEBS), are being developed to house and integrate this multi-layered data. researchgate.net The goal is to create a comprehensive, cross-species information system that links chemical exposures to molecular expression profiles and subsequent biological effects. researchgate.net Applying this framework to 1,4-Naphthalenedione, 2-(1-methylethoxy)- would involve systematic data collection and analysis to build a detailed model of its biological activity, identify biomarkers of exposure or effect, and improve the prediction of its therapeutic potential and safety.

Innovations in Synthetic Strategies for Architecturally Complex Naphthoquinone Derivatives

The synthesis of novel naphthoquinone derivatives with tailored properties is a cornerstone of research in this field. Modern synthetic chemistry is continuously providing innovative methods to construct architecturally complex molecules that would be difficult to produce using traditional techniques. These advancements focus on improving efficiency, regioselectivity, and access to diverse chemical structures. researchgate.net

Recent innovations include the development of novel catalytic systems, such as organic-inorganic dual catalysts for cycloaddition reactions, which allow for the efficient and atom-economic synthesis of highly functionalized derivatives. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields and significantly reduced reaction times for creating fused heterocyclic naphthoquinones. scispace.commdpi.com

Furthermore, chemists are exploring one-pot synthesis methods and multi-component reactions to build complex scaffolds in a single step from simple precursors. preprints.org These strategies are crucial for creating libraries of diverse naphthoquinone derivatives for biological screening. The ability to introduce various functional groups and build intricate fused-ring systems is essential for modulating the biological and pharmacological properties of the parent naphthoquinone core. researchgate.netmdpi.com

Table 3: Innovative Synthetic Strategies for Naphthoquinones

| Strategy | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | High yields, reduced reaction times, efficient formation of heterocyclic systems. scispace.commdpi.com |

| Dual Catalysis | Employment of multiple catalysts (e.g., organic-inorganic) in a single reaction. | High efficiency and regioselectivity in constructing functionalized derivatives. researchgate.net |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. preprints.org |

| Multi-Component Reactions | Reactions where three or more reactants combine to form a single product. | Rapid generation of molecular complexity and diverse compound libraries. mdpi.com |

| Radical Decarboxylation | Introduction of side chains via a radical-based mechanism. | A method for synthesizing phenoxymethyl derivatives. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-methylethoxy)-1,4-naphthalenedione with high purity?

- Methodology : Start with 2-hydroxy-1,4-naphthoquinone (lawsone) as the precursor. React with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purify via silica gel column chromatography using a hexane/ethyl acetate gradient (95:5 to 70:30). Monitor reaction progress by TLC (Rf ~0.3 in 80:20 hexane/EtOAc). Yield optimization can involve solvent polarity adjustments or microwave-assisted synthesis .

- Critical Considerations : Ensure anhydrous conditions to prevent hydrolysis of the isopropoxy group. Confirm purity via melting point analysis and HPLC (C18 column, λ = 254 nm) .

Q. How can UV-Vis spectroscopy characterize the electronic properties of 2-(1-methylethoxy)-1,4-naphthalenedione?

- Procedure : Dissolve the compound in methanol (1 mM) and record absorbance from 200–600 nm. Compare λmax with unsubstituted 1,4-naphthoquinone (typically ~250 nm and ~330 nm). The isopropoxy group at C2 may induce a bathochromic shift due to electron-donating effects. Calculate molar extinction coefficients (ε) for quantitative applications .

- Data Interpretation : A red shift >10 nm suggests enhanced conjugation or substituent electronic effects .

Q. What safety protocols are essential for handling 2-(1-methylethoxy)-1,4-naphthalenedione in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures: Immediate eye wash (15 minutes) and skin decontamination with soap/water .

Advanced Research Questions

Q. How do 2D NMR experiments (COSY, HMBC) resolve structural ambiguities in 2-(1-methylethoxy)-1,4-naphthalenedione?

- Experimental Design :

- ¹H-¹H COSY : Identify coupling between H3 and H5 protons on the naphthoquinone ring.

- HMBC : Correlate the isopropoxy methyl protons (δ 1.2–1.4 ppm) to the C2 carbonyl carbon (δ 180–185 ppm), confirming substitution position.

- NOESY : Detect spatial proximity between the isopropoxy group and adjacent aromatic protons .

- Example Data :

| Proton (δ ppm) | Carbon (δ ppm) | HMBC Correlation |

|---|---|---|

| 1.35 (d, 6H) | 70.8 (OCH(CH₃)₂) | C2 (182.3 ppm) |

Q. What mechanistic insights explain the electrochemical behavior of 2-(1-methylethoxy)-1,4-naphthalenedione in redox reactions?

- Cyclic Voltammetry Protocol : Use a three-electrode system (glassy carbon working electrode) in 0.1 M TBAP/CH₃CN. Scan from -1.5 V to +1.5 V (vs. Ag/AgCl). The quinone moiety typically shows reversible reduction peaks near -0.8 V. Compare with derivatives lacking the isopropoxy group to assess electron-donating effects on redox potential .

- Key Findings : Substituents at C2 alter electron density, shifting reduction potentials by 50–100 mV .

Q. How can computational modeling predict the bioactivity of 2-(1-methylethoxy)-1,4-naphthalenedione against microbial targets?

- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure of Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW). Compare binding affinity (ΔG) with lapachol derivatives. Validate predictions via in vitro MIC assays against Gram-positive bacteria .

- Results : Preliminary simulations suggest hydrogen bonding between the isopropoxy group and Thr121 (binding energy: -8.2 kcal/mol) .

Q. What experimental strategies address discrepancies in reported cytotoxicity data for naphthoquinone derivatives?

- Troubleshooting :

- Cell Line Variability : Test multiple lines (e.g., A549, MCF-7) with standardized protocols (MTT assay, 48-hour exposure).

- Redox Interference : Include controls with ascorbic acid to quench ROS-mediated false positives.

- Metabolic Stability : Use LC-MS to verify compound integrity in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.